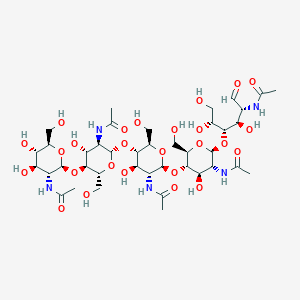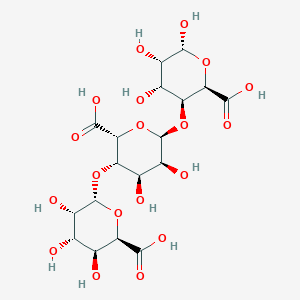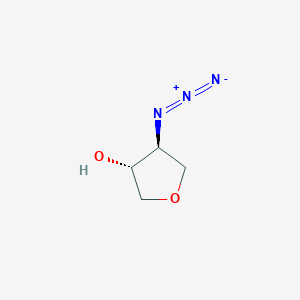
Lcaha
Vue d'ensemble
Description
L’hydroxyamide d’acide lithocholique (LCAHA) est un dérivé de l’acide lithocholique, connu pour son rôle d’inhibiteur de la déubiquitinase USP2a. Ce composé a suscité un intérêt en raison de sa capacité à déstabiliser la cycline D1 et à induire un arrêt du cycle cellulaire en G0/G1, ce qui en fait un candidat potentiel pour le traitement du cancer .
Applications De Recherche Scientifique
Lithocholic acid hydroxyamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study deubiquitinase inhibition and its effects on protein stability.
Biology: Investigated for its role in cell cycle regulation and its potential to induce cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress cyclin D1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting deubiquitinases .
Mécanisme D'action
L’hydroxyamide d’acide lithocholique exerce ses effets en inhibant la déubiquitinase USP2a. Cette inhibition conduit à la déstabilisation de la cycline D1, un régulateur essentiel de la progression du cycle cellulaire. Le composé induit un arrêt du cycle cellulaire en G0/G1, ce qui empêche la prolifération des cellules dépendantes de la cycline D1. Ce mécanisme est indépendant du statut p53 des cellules, ce qui en fait un candidat polyvalent pour le traitement du cancer .
Analyse Biochimique
Biochemical Properties
Lithocholic acid hydroxyamide (LCAHA) plays a significant role in biochemical reactions by inhibiting deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression. This compound interacts with USP2a, leading to defects in cell-cycle progression and inhibiting the growth of cyclin D1-expressing cells .
Cellular Effects
Lithocholic acid hydroxyamide (this compound) exerts profound effects on various types of cells and cellular processes. It induces G0/G1 cell cycle arrest by inhibiting deubiquitinase USP2a, leading to the destabilization of cyclin D1. This results in the inhibition of growth in cyclin D1-dependent cells, regardless of their p53 status . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of lithocholic acid hydroxyamide (this compound) involves its binding interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression. This inhibition is independent of the Akt/GSK3β pathway and does not alter the expression of p27 . The growth-inhibitory activity of this compound is independent of the p53 status, making it a promising candidate for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithocholic acid hydroxyamide (this compound) change over time. This compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations
Dosage Effects in Animal Models
The effects of lithocholic acid hydroxyamide (this compound) vary with different dosages in animal models. At submicromolar concentrations, this compound inhibits the growth of cyclin D1-expressing cells . The threshold effects and potential toxic or adverse effects at higher doses are still being studied. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
Lithocholic acid hydroxyamide (this compound) is involved in metabolic pathways that include interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression
Transport and Distribution
The transport and distribution of lithocholic acid hydroxyamide (this compound) within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its activity and function . Understanding the transport and distribution of this compound is essential for its potential therapeutic applications.
Subcellular Localization
Lithocholic acid hydroxyamide (this compound) is localized within specific subcellular compartments, where it exerts its effects on cellular function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being studied . Understanding the subcellular localization of this compound is crucial for elucidating its activity and function.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’hydroxyamide d’acide lithocholique implique la modification de l’acide lithocholique.
Méthodes de production industrielle
La production industrielle de l’hydroxyamide d’acide lithocholique est généralement réalisée dans des laboratoires spécialisés dotés de capacités de synthèse avancées. Le processus implique l’utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’hydroxyamide d’acide lithocholique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le groupe hydroxyamide, ce qui peut altérer l’activité du composé.
Réduction : Les réactions de réduction peuvent affecter les groupes fonctionnels liés au squelette de l’acide lithocholique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats réactionnels souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés de l’hydroxyamide d’acide lithocholique, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
Applications de la recherche scientifique
L’hydroxyamide d’acide lithocholique a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l’inhibition des déubiquitinases et ses effets sur la stabilité des protéines.
Biologie : Investigated for its role in cell cycle regulation and its potential to induce cell cycle arrest in cancer cells.
Médecine : Explored as a potential therapeutic agent for cancers that overexpress cyclin D1.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les déubiquitinases .
Comparaison Avec Des Composés Similaires
L’hydroxyamide d’acide lithocholique est unique parmi les dérivés de l’acide lithocholique en raison de sa puissante inhibition de l’USP2a et de sa capacité à induire un arrêt du cycle cellulaire. Des composés similaires incluent :
Acide lithocholique : Le composé parent, qui a des activités biologiques différentes.
Lithocholic acid ethyl ester: Another derivative with distinct properties.
NSC 632839 : Un inhibiteur connu de l’USP2a, mais avec une puissance et une spécificité différentes de celles de l’hydroxyamide d’acide lithocholique .
L’hydroxyamide d’acide lithocholique se distingue par son inhibition spécifique de l’USP2a et ses applications thérapeutiques potentielles dans le traitement du cancer.
Propriétés
IUPAC Name |
(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAGWREMCSWMF-HVATVPOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)




